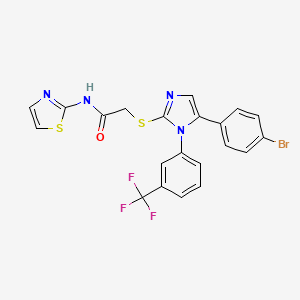![molecular formula C14H8ClF3O B2829294 (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone CAS No. 34328-31-9](/img/structure/B2829294.png)
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone” is a compound with the CAS Number: 34328-31-9 . It has a molecular weight of 284.66 . The IUPAC name for this compound is (4-chlorophenyl) [4- (trifluoromethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8ClF3O/c15-12-7-3-10 (4-8-12)13 (19)9-1-5-11 (6-2-9)14 (16,17)18/h1-8H . This indicates the presence of 14 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 120-122 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Activity and Molecular Structure Analysis
- The molecule 3-(4-Chlorophenyl)-5-4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl methanone, related to (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone, has been studied for its antimicrobial activity. It demonstrated antibacterial and antifungal effects. Molecular docking simulations were also conducted to analyze this activity (Sivakumar et al., 2021).
Isomorphism and Structure Analysis
- Research on isomorphous structures, including compounds similar to (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone, revealed interesting findings regarding the chlorine-methyl exchange rule and the presence of extensive disorder, which may impact automatic detection in data-mining procedures (Rajni Swamy et al., 2013).
Synthesis and Biological Evaluation
- Novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, which are structurally related to (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone, were synthesized and evaluated for antiinflammatory and antibacterial activity. Some compounds exhibited significant antiinflammatory activity (Ravula et al., 2016).
Molecular Docking and Antibacterial Activity
- Compounds structurally related to (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone, specifically (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl analogue, have been synthesized and evaluated for their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial and Antioxidant Activities
- A study synthesized derivatives of (3,4-dichlorophenyl)-3-(substituted phenyl)bicyclo methanones, which are structurally similar to (4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone. These derivatives showed antimicrobial and antioxidant activities, providing insights into potential applications of similar compounds (Thirunarayanan, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOAOVIKZMOITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)
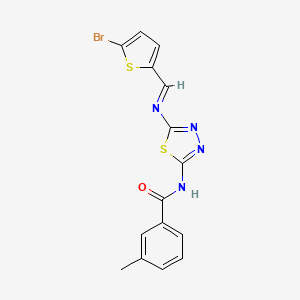
![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)
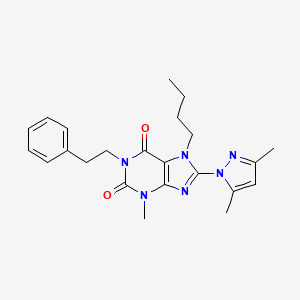
![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)
![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)
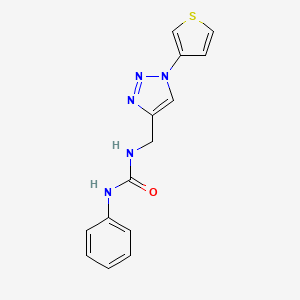
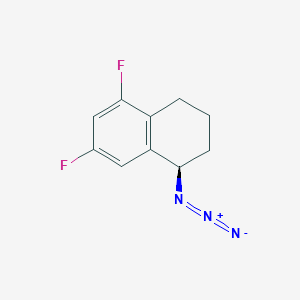
![2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2829227.png)
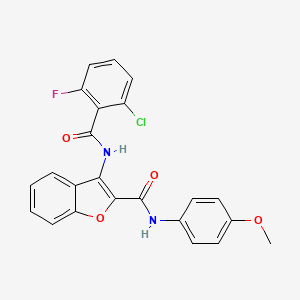
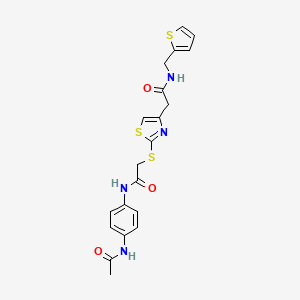
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2829232.png)
